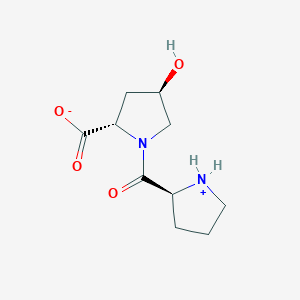![molecular formula C8H6N2O2 B095381 吡唑并[1,5-a]吡啶-3-羧酸 CAS No. 16205-46-2](/img/structure/B95381.png)
吡唑并[1,5-a]吡啶-3-羧酸
描述
Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学研究应用
Pyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific photophysical properties.
作用机制
Target of Action
It’s known that this compound is a strategic compound for optical applications
Mode of Action
It’s known that the compound’s interaction with its targets involves a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, leading to the formation of products . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
It’s known that the compound has significant photophysical properties, suggesting it may interact with light-dependent biochemical pathways .
Result of Action
It’s known that the compound has significant photophysical properties , suggesting it may have effects on cellular processes that involve light or fluorescence.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. For instance, the compound shows good photobleaching performance when continuously excited at 365 nm with a xenon lamp . Additionally, the compound’s interaction with its targets can be influenced by pH conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a 1,3-dipolar cycloaddition reaction. One common method starts with substituted pyridines, which react with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then undergo cycloaddition with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. The final step involves hydrolysis in a 30% sodium hydroxide aqueous solution to obtain the carboxylic acid .
Industrial Production Methods: For large-scale production, the process is optimized to enhance yield and reduce costs. The method involves dissolving N-aminopyridine sulfate and ethyl propionate in water and N,N-dimethylformamide, respectively, before mixing them. This increases the solubility of the reactants and improves the overall yield, making the process suitable for industrial applications .
Types of Reactions:
Oxidation: Pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyridine derivatives.
相似化合物的比较
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid
- 1,2,4-Triazole-3-carboxylic acid
Comparison: Pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct pharmacological properties. Compared to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, it has a different nitrogen arrangement, affecting its binding affinity to biological targets. The presence of the pyridine ring also differentiates it from 1H-pyrazole-3-carboxylic acid and 1,2,4-triazole-3-carboxylic acid, leading to variations in chemical reactivity and biological activity .
属性
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDPDBQVZHCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383684 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-46-2 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in catalysis?
A1: Pyrazolo[1,5-a]pyridine-3-carboxylic acid can be transformed into a series of fused non-classical N-heterocyclic carbene (NHC) ligands. [] These ligands, when complexed with palladium, demonstrate promising catalytic activity in the Suzuki–Miyaura reaction, a crucial reaction in organic synthesis for forming carbon-carbon bonds. [] This suggests potential applications in various fields requiring this type of coupling reaction.
Q2: How can the electronic properties of pyrazolo[1,5-a]pyridine-derived NHC ligands be tuned, and what is the significance of this tunability?
A2: Research indicates that modifying the substituents on the aryl group of pyrazolo[1,5-a]pyridine-derived NHC ligands can influence their electron-donating ability. [] This was determined by measuring the CO stretching frequencies of corresponding rhodium dicarbonyl complexes. [] The ability to tune the electronic properties of NHC ligands is crucial for optimizing their catalytic performance in various reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


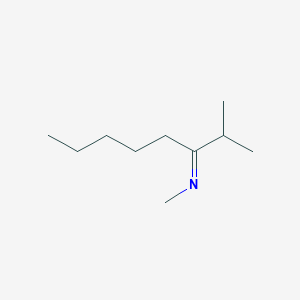


![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

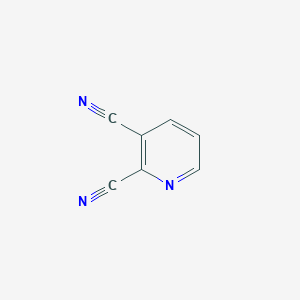

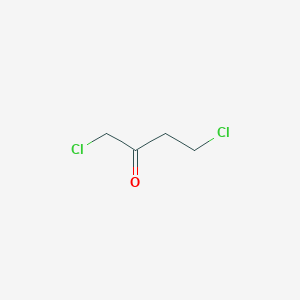

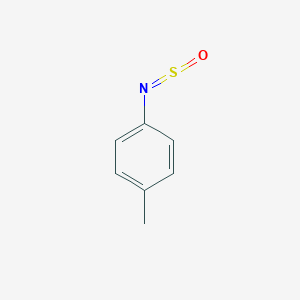
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
